molecular formula C16H12Br2N2S B14084456 1-Benzyl-4,5-dibromo-2-(phenylsulfanyl)-1H-imidazole CAS No. 101853-86-5

1-Benzyl-4,5-dibromo-2-(phenylsulfanyl)-1H-imidazole

Cat. No.: B14084456
CAS No.: 101853-86-5
M. Wt: 424.2 g/mol
InChI Key: BWPZCKXAHHFOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 4,5-dibromo-1-(phenylmethyl)-2-(phenylthio)- is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of bromine atoms at the 4 and 5 positions, a phenylmethyl group at the 1 position, and a phenylthio group at the 2 position

Preparation Methods

The synthesis of 1H-Imidazole, 4,5-dibromo-1-(phenylmethyl)-2-(phenylthio)- typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor imidazole compound, followed by the introduction of the phenylmethyl and phenylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product with high yield and purity.

Industrial production methods for this compound may involve large-scale bromination and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and efficient use of reagents. The choice of catalysts, solvents, and reaction conditions is optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

1H-Imidazole, 4,5-dibromo-1-(phenylmethyl)-2-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the removal of bromine atoms or reduction of the phenylthio group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine positions, where nucleophiles such as amines or thiols replace the bromine atoms, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1H-Imidazole, 4,5-dibromo-1-(phenylmethyl)-2-(phenylthio)- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.

    Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing, with studies focusing on its ability to disrupt cellular pathways and inhibit the growth of pathogens or cancer cells.

    Industry: The compound is utilized in the development of specialty chemicals and materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism by which 1H-Imidazole, 4,5-dibromo-1-(phenylmethyl)-2-(phenylthio)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and phenylthio groups contribute to its binding affinity and specificity, allowing it to modulate the activity of target proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Pathways involved in its mechanism of action include signal transduction, metabolic regulation, and cellular stress responses.

Comparison with Similar Compounds

Similar compounds to 1H-Imidazole, 4,5-dibromo-1-(phenylmethyl)-2-(phenylthio)- include other substituted imidazoles such as:

    4,5-Dibromo-1-methyl-1H-imidazole: Lacks the phenylmethyl and phenylthio groups, resulting in different chemical properties and applications.

    1-Phenyl-2-thioimidazole: Contains a phenyl group at the 1 position and a thio group at the 2 position, but lacks bromine substitutions.

    2-Phenylthio-1H-imidazole: Similar to the target compound but without bromine atoms at the 4 and 5 positions.

Properties

CAS No.

101853-86-5

Molecular Formula

C16H12Br2N2S

Molecular Weight

424.2 g/mol

IUPAC Name

1-benzyl-4,5-dibromo-2-phenylsulfanylimidazole

InChI

InChI=1S/C16H12Br2N2S/c17-14-15(18)20(11-12-7-3-1-4-8-12)16(19-14)21-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

BWPZCKXAHHFOPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=C2SC3=CC=CC=C3)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.